2,3-Dihydrobenzofuran-7-sulfonyl fluoride
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Overview
Description
2,3-Dihydrobenzofuran-7-sulfonyl fluoride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-7-sulfonyl fluoride typically involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method allows for the diastereoselective preparation of the compound.
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs eco-friendly methods such as fast pyrolysis of biomass. For instance, Dendrocalamus asper biomass can be used to produce 2,3-dihydrobenzofuran through fast pyrolysis, which is then further processed to obtain the sulfonyl fluoride derivative .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzofuran-7-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles to form sulfonate esters or sulfonamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Sulfonate esters or sulfonamides.
Scientific Research Applications
2,3-Dihydrobenzofuran-7-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzofuran-7-sulfonyl fluoride involves its interaction with specific molecular targets. The compound forms covalent bonds with amino acid residues such as lysine, tyrosine, and histidine in proteins . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: A precursor to the sulfonyl fluoride derivative, known for its pharmacological activities.
Benzofuran: A parent compound with diverse biological activities.
Benzothiophene: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness: 2,3-Dihydrobenzofuran-7-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in covalent drug design and as a biochemical probe .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWNNTKDNDIDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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